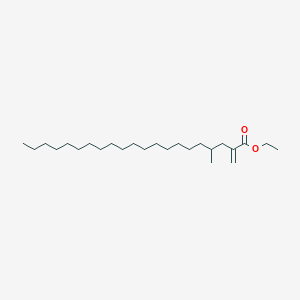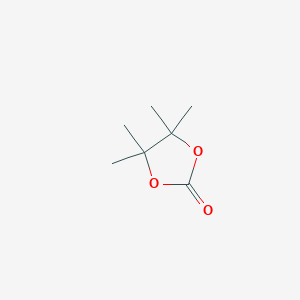
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one, also known as TMD or TMDO, is a cyclic carbonate compound that has gained significant attention in the field of chemical synthesis due to its unique reactivity and versatility. Its ability to act as a precursor to a variety of useful organic compounds has made it a valuable tool for researchers and industry professionals alike.
Mécanisme D'action
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is a cyclic carbonate compound that can undergo ring-opening reactions to form a variety of useful organic compounds. Its unique structure allows it to act as a versatile building block for the synthesis of complex molecules.
Biochemical and Physiological Effects:
While 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one has not been extensively studied for its biochemical and physiological effects, it is generally considered to be a relatively safe compound with low toxicity. However, further research is needed to fully understand its potential effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one in lab experiments is its versatility and reactivity. Its ability to act as a precursor to a variety of useful organic compounds makes it a valuable tool for researchers in a wide range of fields. However, 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one can be difficult to handle and requires specialized equipment and expertise to work with safely.
Orientations Futures
There are many potential future directions for research involving 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one. Some possible areas of exploration include the development of new synthetic methods for 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one, the synthesis of novel organic compounds using 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one as a building block, and the investigation of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one's potential applications in the field of renewable energy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and its potential impact on human health.
Méthodes De Synthèse
The synthesis of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one involves the reaction of dimethyl carbonate with butadiene in the presence of a catalyst. The resulting product can be purified through distillation or chromatography, yielding a high-purity 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one compound.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one has been used in a variety of scientific research applications, including as a solvent for lithium-ion batteries, as a monomer for the synthesis of biodegradable polymers, and as a reactant in the preparation of pharmaceutical intermediates. Its unique reactivity and stability make it a valuable tool for researchers in a wide range of fields.
Propriétés
Numéro CAS |
19424-29-4 |
|---|---|
Nom du produit |
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(3,4)10-5(8)9-6/h1-4H3 |
Clé InChI |
DYPGZYRIXGVXRD-UHFFFAOYSA-N |
SMILES |
CC1(C(OC(=O)O1)(C)C)C |
SMILES canonique |
CC1(C(OC(=O)O1)(C)C)C |
Autres numéros CAS |
19424-29-4 |
Synonymes |
4,4,5,5-Tetramethyl-1,3-dioxolan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



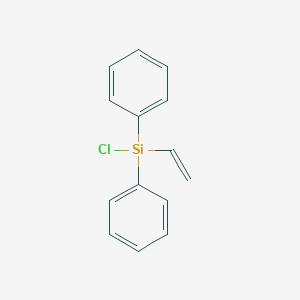
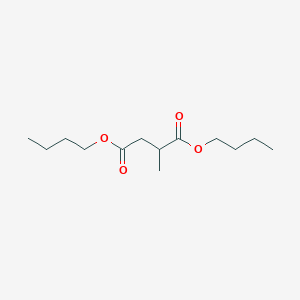
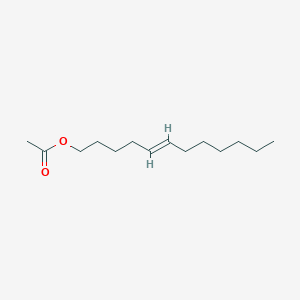
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
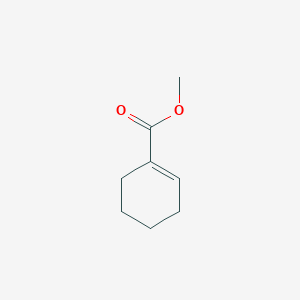
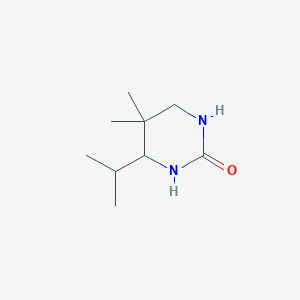
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)

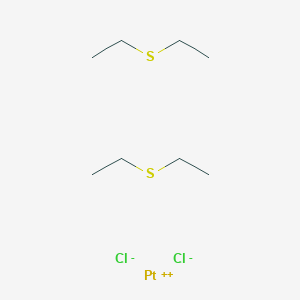

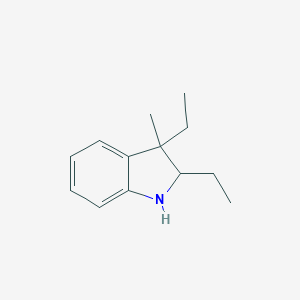

![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
